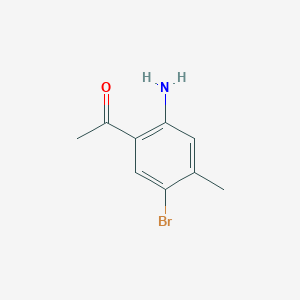

1-(2-Amino-5-bromo-4-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-bromo-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKDROCPSWLPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Amino Group

The primary aromatic amino group (-NH₂) is a potent nucleophile and a key handle for derivatization. Its reactivity is influenced by the electron-withdrawing nature of the adjacent acetyl group and the electron-donating effect of the methyl group on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in nucleophilic substitution reactions.

Acylation: The amino group can be acylated by reacting it with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the amine into a more stable amide. This transformation is often used as a protective strategy or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group with alkyl halides can also be achieved. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for mono-alkylation.

| Reaction Type | Reagent | Product Class | Reaction Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-acetyl-4-bromo-5-methylphenyl)acetamide | Pyridine or other non-nucleophilic base |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(2-acetyl-4-bromo-5-methylphenyl)acetamide | Mild heating, optional acid/base catalyst |

| Alkylation | Methyl Iodide (CH₃I) | Mixture of mono- and di-methylated amines | Base (e.g., K₂CO₃), polar solvent |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-alkylated amine | Acidic conditions to form iminium ion, then reduction |

The primary amino group can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by acid and involves the elimination of a water molecule.

Furthermore, the ortho-relationship between the amino and acetyl groups makes 1-(2-Amino-5-bromo-4-methylphenyl)ethanone a valuable precursor for the synthesis of heterocyclic systems like benzodiazepines and quinazolines. organic-chemistry.orgnih.govijtsrd.com For instance, reaction with another ketone or an α-haloketone can lead to the formation of a seven-membered benzodiazepine (B76468) ring, a scaffold prevalent in many pharmaceutical agents. nih.gov Similarly, condensation with various C1-synthons can lead to the formation of quinazoline (B50416) or quinazolinone rings. nih.govmdpi.com

| Reagent(s) | Resulting Heterocycle | General Mechanism |

|---|---|---|

| o-Phenylenediamine (OPDA) and ketones | 1,5-Benzodiazepine | Acid-catalyzed condensation forming a di-imine followed by cyclization. researchgate.net |

| Amides or nitriles | Quinazoline | Catalyst-driven acceptorless dehydrogenative coupling. organic-chemistry.org |

| Aldehydes | Quinazolinone | Acid-catalyzed cyclization followed by oxidative dehydrogenation. organic-chemistry.org |

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, often with the loss of nitrogen gas (N₂), allowing for the introduction of a wide range of functional groups.

Key transformations of the diazonium salt include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Gomberg-Bachmann Reaction: Coupling with another aromatic ring to form biaryls.

Reactivity of the Bromine Atom

The bromine atom attached to the aromatic ring is a leaving group and can be replaced through several mechanisms. Its reactivity is influenced by the electronic nature of the other substituents on the ring.

The classic nucleophilic aromatic substitution (SNAr) mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org This pathway is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. nih.gov

In this compound, the ring is substituted with a strongly electron-donating amino group (-NH₂) para to the bromine, and a weakly electron-donating methyl group (-CH₃) meta to the bromine. The acetyl group (-COCH₃) is electron-withdrawing but is positioned meta to the bromine, which minimizes its ability to stabilize the Meisenheimer complex through resonance. The powerful electron-donating effect of the amino group increases the electron density of the aromatic ring, making it less electrophilic and thus disfavoring attack by nucleophiles. Consequently, the compound is generally unreactive towards the classical SNAr pathway under standard conditions.

A more viable strategy for functionalizing the C-Br bond is through a metal-halogen exchange reaction. wikipedia.org This reaction is fundamental in organometallic chemistry for the formation of aryl-metal bonds. wikipedia.orgnih.gov Typically, an organolithium reagent, such as n-butyllithium (n-BuLi), is used to exchange the bromine atom for a lithium atom at low temperatures. tcnj.eduias.ac.in

A key consideration for this molecule is the presence of the acidic proton on the amino group (-NH₂). Organolithium reagents are strong bases and will deprotonate the amine before any halogen exchange occurs. Therefore, at least two equivalents of the organolithium reagent are required: the first equivalent deprotonates the amine, and the second performs the bromine-lithium exchange. nih.gov

The resulting aryllithium species is a powerful nucleophile and can react with a wide array of electrophiles to introduce new substituents at the original position of the bromine atom. This two-step sequence provides a versatile method for creating diverse derivatives.

| Step 1 Reagent | Intermediate | Step 2 Electrophile (E+) | Final Product Structure (after workup) |

|---|---|---|---|

| 2.2 eq. n-BuLi | Dilithiated species | H₂O (Water) | 1-(2-Amino-4-methylphenyl)ethanone |

| 2.2 eq. n-BuLi | Dilithiated species | CO₂ (Carbon dioxide) | 2-Amino-5-acetyl-3-methylbenzoic acid |

| 2.2 eq. n-BuLi | Dilithiated species | DMF (Dimethylformamide) | 2-Amino-5-acetyl-3-methylbenzaldehyde |

| 2.2 eq. n-BuLi | Dilithiated species | CH₃I (Methyl iodide) | 1-(2-Amino-4,5-dimethylphenyl)ethanone |

| 2.2 eq. n-BuLi | Dilithiated species | B(OCH₃)₃ (Trimethyl borate) | (2-Amino-5-acetyl-3-methylphenyl)boronic acid |

Reactivity of the Ethanone (B97240) Moiety

The ethanone (acetyl) group is a key site of reactivity, primarily due to the electrophilicity of the carbonyl carbon and the acidity of the alpha-hydrogens on the methyl group. rasayanjournal.co.innih.gov

The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons that can be removed to form an enol or enolate intermediate. This process is a prerequisite for alpha-halogenation. In the presence of an acid catalyst and a halogen such as bromine (Br₂) or chlorine (Cl₂), one of the α-hydrogens can be replaced by a halogen atom. libretexts.orgyoutube.com

The mechanism involves the acid-catalyzed formation of an enol, which, being electron-rich, acts as a nucleophile and attacks the electrophilic halogen. libretexts.org This reaction is generally regioselective, and under acidic conditions, monohalogenation is typically favored because the introduction of an electron-withdrawing halogen deactivates the enol towards further reaction. youtube.com

The resulting α-halo ketone, such as 1-(2-Amino-5-bromo-4-methylphenyl)-2-bromoethanone, is a valuable synthetic intermediate. These compounds are susceptible to nucleophilic substitution at the α-carbon and can be used to introduce a variety of functional groups. A particularly useful subsequent reaction is dehydrobromination, which can be achieved by treatment with a non-nucleophilic base like pyridine. libretexts.org This E2 elimination reaction yields an α,β-unsaturated ketone, a conjugated system that is a key building block in many syntheses. libretexts.org

The carbonyl group of the ethanone moiety is readily reduced. Common reducing agents can transform the ketone into a secondary alcohol.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, yielding 1-(2-Amino-5-bromo-4-methylphenyl)ethanol. NaBH₄ is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like aromatic rings.

Complete Reduction (Deoxygenation): The carbonyl group can be completely removed (reduced to a methylene (B1212753) group, -CH₂-) through methods like the Wolff-Kishner or Clemmensen reduction. This would convert the ethanone group into an ethyl group, forming 2-Amino-5-bromo-4-ethyl-1-methylbenzene.

Oxidation of the ketone is less common but can be achieved under specific conditions, for example, through Baeyer-Villiger oxidation, which would convert the ketone into an ester.

The acidity of the α-protons on the ethanone's methyl group allows for the formation of an enolate anion under basic conditions. This enolate is a potent carbon nucleophile and can participate in a range of bond-forming reactions.

Aldol (B89426) Condensation: The enolate can react with an aldehyde or another ketone (including another molecule of itself) in an aldol addition or condensation reaction.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide.

These reactions are fundamental in C-C bond formation and allow for the elaboration of the side chain attached to the aromatic ring. The formation of the enol or enolate is the rate-limiting step in many of these reactions, including α-halogenation. libretexts.org

Aromatic Ring Reactivity

Further substitution on the aromatic ring of this compound is governed by the directing effects of the four existing substituents: -NH₂, -Br, -CH₃, and -COCH₃. libretexts.orgmasterorganicchemistry.com These reactions involve an electrophile attacking the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgmsu.edu

The directing effects of the substituents are summarized below:

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strong Electron Donating (Resonance) | Strong Activating | Ortho, Para |

| -CH₃ (Methyl) | Weak Electron Donating (Inductive) | Weak Activating | Ortho, Para |

| -Br (Bromo) | Electron Withdrawing (Inductive) > Electron Donating (Resonance) | Weak Deactivating | Ortho, Para |

| -COCH₃ (Acetyl) | Strong Electron Withdrawing (Resonance & Inductive) | Strong Deactivating | Meta |

Activating vs. Deactivating Groups: The powerful activating effect of the amino group (-NH₂) dominates, making the ring more reactive towards electrophilic substitution than benzene itself. libretexts.org The methyl group provides additional activation. The deactivating effects of the bromine and acetyl groups are overcome by the strong activation from the amino group.

Directing Effects: The position of the incoming electrophile will be directed primarily by the strongest activating group, the -NH₂ group. This group directs incoming electrophiles to the positions ortho and para to it.

The position para to the amino group is already occupied by the methyl group.

One ortho position is occupied by the acetyl group.

Therefore, the primary site for electrophilic attack is the remaining open ortho position, which is C6 (adjacent to the amino group).

Steric Hindrance: The C6 position is sterically hindered by the adjacent amino group and the bromine atom at C5. The C3 position, which is ortho to the methyl group and meta to the amino and acetyl groups, is less activated but also less sterically hindered. However, the powerful directing effect of the amino group makes substitution at C6 the most probable outcome, despite potential steric challenges. The directing effects of the methyl and bromo groups also support substitution at C6 (which is meta to the bromo and para to the methyl group, although the para position is blocked by the amino group).

Influence of Substituents on Ring Activation/Deactivation

The influence of each substituent can be categorized by its activating/deactivating nature and its directing effect (ortho, para, or meta). libretexts.org

Amino Group (-NH2): The amino group is a powerful activating group. Through its strong positive mesomeric effect (+M), the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, substantially increasing the electron density, particularly at the ortho and para positions. This makes the ring much more reactive towards electrophiles than benzene itself. It is an ortho, para-director. libretexts.org

Methyl Group (-CH3): The methyl group is a weak activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation. This slight increase in electron density makes the ring more reactive than benzene. It is also an ortho, para-director. libretexts.orgyoutube.com

Bromo Group (-Br): Halogens like bromine exhibit a dual electronic effect. They are deactivating due to their negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond. However, they possess a positive mesomeric effect (+M) due to the lone pairs of electrons, which can be donated to the ring. Because the inductive effect outweighs the mesomeric effect, halogens are net deactivators, making the ring less reactive than benzene. Despite being deactivators, they are ortho, para-directors. libretexts.org

Acetyl Group (-COCH3): The acetyl group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a significant negative mesomeric effect (-M). This is due to the polarization of the carbonyl group and its ability to delocalize the ring's pi-electrons. This substantial decrease in electron density makes the ring significantly less reactive towards electrophiles. The acetyl group is a meta-director. libretexts.org

The positions on the aromatic ring are numbered relative to the acetyl group (position 1). The substituents are at positions 2 (-NH2), 4 (-CH3), and 5 (-Br). The directing effects of the activating groups (-NH2 and -CH3) and the ortho, para-directing bromo group will compete with the meta-directing effect of the deactivating acetyl group. In electrophilic aromatic substitution, the powerful activating and directing effect of the amino group is generally dominant, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 6). However, the steric hindrance from adjacent groups and the combined electronic effects of all substituents will ultimately determine the regioselectivity of a reaction.

| Substituent | Inductive Effect | Mesomeric/Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Amino (-NH2) | -I (Weakly Withdrawing) | +M (Strongly Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH3) | +I (Donating) | N/A (Hyperconjugation) | Weakly Activating | Ortho, Para |

| Bromo (-Br) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Weakly Deactivating | Ortho, Para |

| Acetyl (-COCH3) | -I (Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta |

Intramolecular Cyclization and Rearrangement Processes

The specific arrangement of functional groups in this compound, particularly the ortho-disposed amino and acetyl groups, facilitates intramolecular reactions, leading to the formation of complex heterocyclic structures.

Formation of Heterocyclic Ring Systems (e.g., Cinnolinone Derivatives)

A key reaction of o-aminoacetophenones is their conversion into cinnoline (B1195905) derivatives. Cinnolines are bicyclic aromatic compounds containing a benzene ring fused to a pyridazine (B1198779) ring. thepharmajournal.com The synthesis of the cinnoline ring system often involves the diazotization of an o-aminophenylethylene derivative, followed by intramolecular cyclization.

For this compound, a common pathway to a cinnolinone derivative involves the following steps:

Diazotization: The primary aromatic amino group is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl) at low temperatures. This converts the amino group into a diazonium salt. ijper.org

Intramolecular Cyclization: The resulting diazonium salt is unstable and can undergo intramolecular cyclization. The electrophilic diazonium group is attacked by the enol or enolate form of the adjacent acetyl group. This type of reaction is a variation of the Widman-Stoermer synthesis. researchgate.net

Aromatization: The cyclized intermediate then undergoes tautomerization to form the stable aromatic cinnolinone ring system.

This process would yield a substituted 4(1H)-cinnolinone, specifically 6-bromo-7-methyl-4-methylcinnolin-4(1H)-one. The substituent on the benzene ring can influence the rate and success of the cyclization. Electron-donating groups generally accelerate the process. researchgate.net

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl (aq) | 2-acetyl-4-bromo-5-methylbenzenediazonium chloride |

| 2 | Intramolecular Cyclization | Spontaneous or induced by pH/temperature change | Cyclized non-aromatic intermediate |

| 3 | Tautomerization/Aromatization | Proton transfer | 6-Bromo-7-methyl-4-methylcinnolin-4(1H)-one |

Rearrangements Induced by Functional Group Interactions

While large-scale skeletal rearrangements are not commonly reported for this specific molecule under standard conditions, the processes of cyclization often involve inherent atomic and electronic reorganizations that can be classified as localized rearrangements.

The conversion of the diazonium salt intermediate into the cinnolinone involves a significant rearrangement of electrons and atoms. The formation of the new nitrogen-carbon bond and the subsequent keto-enol tautomerization to achieve the final stable aromatic product represent a form of functional group interaction-induced rearrangement.

Derivatization and Functionalization Strategies

Synthesis of Advanced Organic Intermediates

The strategic placement of reactive functional groups on 1-(2-Amino-5-bromo-4-methylphenyl)ethanone makes it a valuable precursor for the synthesis of more complex organic intermediates. The amino and acetyl groups can undergo a variety of chemical transformations, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

For instance, the amino group can be readily acylated, alkylated, or diazotized, providing access to a wide range of substituted aniline (B41778) derivatives. These reactions are fundamental in tuning the electronic properties and steric environment of the molecule, which is crucial for its subsequent use in multi-step syntheses. The acetyl group, with its reactive α-protons and carbonyl carbon, is amenable to a host of reactions including aldol (B89426) condensations, Claisen-Schmidt reactions, and various nucleophilic additions.

A key transformation for generating advanced intermediates is the α-bromination of the acetyl group. This reaction yields an α-bromoacetophenone derivative, a highly reactive species that is a cornerstone in the synthesis of numerous heterocyclic compounds.

Table 1: Key Reactions for the Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, pyridine | N-acylamino derivative |

| N-Alkylation | Alkyl halide, base | N-alkylamino derivative |

| Diazotization | NaNO₂, HCl | Diazonium salt |

| α-Bromination | Br₂, acetic acid | α-bromoacetophenone derivative |

| Aldol Condensation | Aldehyde, base | α,β-unsaturated ketone |

Preparation of Heterocyclic Scaffolds

The inherent reactivity of this compound and its derivatives facilitates the construction of a variety of heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Indole (B1671886) and Quinoline (B57606) Derivative Synthesis

The ortho-aminoacetophenone moiety is a classic precursor for the synthesis of quinoline derivatives via the Friedländer annulation. wikipedia.org This reaction involves the condensation of the 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, such as an α-methylene ketone or ester, typically under acidic or basic catalysis. For this compound, this would lead to the formation of highly substituted quinolines, with the bromine and methyl groups providing handles for further functionalization.

While direct synthesis of indoles from this specific compound is less common, the Bischler-Möhlau indole synthesis offers a potential route. wikipedia.orgchemeurope.com This method involves the reaction of an α-bromoacetophenone with an excess of an aniline. By first converting the starting material to its α-bromo derivative, and then reacting it with an appropriate aniline, substituted 2-arylindoles could be synthesized.

Thiazole (B1198619) and Oxadiazole Ring Construction

The synthesis of thiazole derivatives can be readily achieved from the α-bromo derivative of this compound through the well-established Hantzsch thiazole synthesis. organic-chemistry.orgmdpi.comasianpubs.orgrsc.org This involves the condensation of the α-haloketone with a thiourea (B124793) or thioamide. This reaction is highly versatile and allows for the introduction of a wide range of substituents on the resulting thiazole ring.

The construction of oxadiazole rings from this compound is less direct and would typically require modification of the starting material. researchgate.netnih.govmdpi.comorganic-chemistry.orgijper.org One potential strategy involves converting the amino group into a hydrazine (B178648) derivative, which can then be acylated and subsequently cyclized under dehydrating conditions to form a 1,3,4-oxadiazole. Alternatively, the acetyl group could be transformed into a carboxylic acid, which could then be converted to an acyl hydrazide, a key intermediate for oxadiazole synthesis.

Synthesis of Fused Polycyclic Systems

The presence of multiple reaction sites on the this compound scaffold allows for its use in the synthesis of fused polycyclic systems. researchgate.netfrontiersin.org For example, a quinoline synthesized via the Friedländer reaction could undergo further intramolecular cyclization reactions, particularly if the active methylene component used in the initial reaction contains additional functional groups. The bromine atom on the benzene (B151609) ring is also a key feature, enabling palladium-catalyzed cross-coupling reactions to build more complex, fused aromatic systems.

Conjugation and Bioconjugation Chemistry (Focus on chemical methodology)

The amino group of this compound provides a reactive handle for conjugation to other molecules, including biomolecules. nih.govnih.gov While direct bioconjugation applications of this specific compound are not widely reported, the chemical principles for such reactions are well-established.

The primary amino group can be functionalized to introduce a variety of bioorthogonal handles. For example, it can be acylated with reagents containing azide (B81097) or alkyne functionalities, which can then participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These methods allow for the covalent attachment of the molecule to proteins, nucleic acids, or other biomolecules that have been modified with the complementary reactive group.

Furthermore, the amino group can be converted into an isothiocyanate or an N-hydroxysuccinimide (NHS) ester precursor, which are commonly used for labeling the lysine (B10760008) residues of proteins. The ketone functionality can also be targeted for conjugation through the formation of oximes or hydrazones with hydroxylamine (B1172632) or hydrazine-containing molecules, respectively.

Development of Chemical Probes and Ligands (Focus on synthetic routes)

The structural features of this compound make it an attractive starting point for the synthesis of chemical probes and ligands. nih.govolemiss.edursc.orgchemicalprobes.org A chemical probe is a small molecule that can be used to study biological systems, often by interacting with a specific protein target.

The synthesis of such probes often involves the modular assembly of three key components: a recognition element, a reactive group (for covalent probes), and a reporter tag (such as a fluorophore or a biotin (B1667282) moiety). The substituted phenyl ring of this compound can serve as a scaffold for the recognition element. The amino and acetyl groups can be used as synthetic handles to attach the reactive group and the reporter tag.

For example, the amino group could be acylated with a fluorophore-containing carboxylic acid to introduce a reporter tag. The acetyl group, after conversion to an α-bromoacetophenone, could act as a reactive group to form a covalent bond with nucleophilic residues (such as cysteine) in a protein's active site. The bromine and methyl groups on the aromatic ring can be varied to optimize the binding affinity and selectivity of the probe for its target.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. The integration of these signals would correspond to the number of protons of each type.

The aromatic region would likely show two singlets, corresponding to the two protons on the benzene (B151609) ring. The downfield shift of one of these protons would be influenced by the electron-withdrawing acetyl group, while the other would be in a different electronic environment due to the amino and bromo substituents. The broad signal of the amino (-NH₂) protons would also be observable, and its chemical shift could vary depending on the solvent and concentration. The methyl protons of the acetyl group and the methyl group attached to the aromatic ring would each appear as sharp singlets, with the acetyl methyl protons resonating further downfield.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| Ar-H | ~7.5 | s | - | 1H |

| Ar-H | ~6.5 | s | - | 1H |

| -NH₂ | ~4.5-5.5 | br s | - | 2H |

| -C(O)CH₃ | ~2.5 | s | - | 3H |

| Ar-CH₃ | ~2.3 | s | - | 3H |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.

The carbonyl carbon of the acetyl group would be expected to have the most downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the various substituents. The carbon bearing the bromine atom would be shifted upfield compared to an unsubstituted carbon, while the carbon attached to the amino group would be shifted downfield. The methyl carbons would appear at the most upfield region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C=O | ~198 |

| C-NH₂ | ~145 |

| C-Br | ~110 |

| C-CH₃ (Aromatic) | ~130 |

| Quaternary Aromatic C | ~120-140 |

| Aromatic CH | ~115-135 |

| -C(O)CH₃ | ~26 |

| Ar-CH₃ | ~18 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily be used to confirm the absence of coupling between the aromatic protons, which are expected to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbons to their attached protons.

Solid-State NMR for Polymorph Characterization

In the event that this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a valuable tool for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state. Differences in the crystal packing and intermolecular interactions between polymorphs would lead to distinct chemical shifts and line shapes in their ssNMR spectra, allowing for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This technique provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, further confirming the presence of a single bromine atom in the molecule.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for C₉H₁₁⁷⁹BrNO) | 228.0075 |

| [M+H]⁺ (for C₉H₁₁⁸¹BrNO) | 230.0054 |

This precise mass measurement would provide strong evidence for the chemical formula C₉H₁₀BrNO, corroborating the structural information obtained from NMR spectroscopy.

Fragmentation Pathway Analysis (e.g., ESI-MS/MS, GC-MS fragmentation)

The mass spectrometric fragmentation of this compound would be expected to follow pathways characteristic of aromatic ketones and amines. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be prominent. A key fragmentation event is the alpha-cleavage (α-cleavage) at the carbonyl group, which is a primary mode of fragmentation for ketones. miamioh.edu This process typically involves the loss of a methyl radical (•CH₃), resulting in a stable acylium ion.

Another significant fragmentation pathway for aromatic ketones involves the loss of the entire acyl group as a radical, followed by the loss of carbon monoxide (CO). miamioh.edu The presence of the amino and bromo substituents on the aromatic ring would further influence the fragmentation pattern, leading to characteristic isotopic patterns for bromine-containing fragments (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes).

A plausible fragmentation pathway is outlined below:

Loss of a methyl radical (α-cleavage): The initial molecule undergoes cleavage of the C-C bond between the carbonyl carbon and the methyl group, resulting in the formation of a stable acylium ion.

Loss of carbon monoxide: The resulting fragment may then lose a molecule of carbon monoxide.

Cleavage of the C-Br bond: Fragmentation involving the cleavage of the carbon-bromine bond is also possible, leading to fragments without bromine.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |

|---|---|---|

| [M]+ | [C₉H₁₀BrNO]+ | 227 |

| [M - CH₃]+ | [C₈H₇BrNO]+ | 212 |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Analysis

The infrared (IR) and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its various functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the precise assignment of these vibrational frequencies. scispace.com

The high-frequency region of the IR spectrum would be dominated by N-H and C-H stretching vibrations. The primary amine group (-NH₂) is expected to show two distinct bands corresponding to asymmetric and symmetric stretching modes. Aromatic and aliphatic C-H stretching vibrations would also be present.

The carbonyl group (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1650-1700 cm⁻¹. The exact position is influenced by electronic effects of the substituents on the phenyl ring. The C-N and C-Br stretching vibrations would be found in the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3400-3500 |

| N-H Symmetric Stretch | Primary Amine | 3300-3400 |

| C-H Aromatic Stretch | Phenyl Ring | 3000-3100 |

| C-H Aliphatic Stretch | Methyl Group | 2850-3000 |

| C=O Stretch | Ketone | 1660-1680 |

| N-H Bend (Scissoring) | Primary Amine | 1590-1650 |

| C=C Aromatic Stretch | Phenyl Ring | 1450-1600 |

| C-N Stretch | Aryl Amine | 1250-1360 |

Hydrogen Bonding Interactions from Spectroscopic Shifts

The presence of both a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the carbonyl oxygen) within the same molecule allows for the formation of intramolecular hydrogen bonds. This is a common feature in ortho-substituted aminophenones. nih.gov Such an interaction would lead to a noticeable red-shift (a shift to lower wavenumbers) of both the N-H and C=O stretching frequencies in the IR spectrum compared to their expected positions in the absence of hydrogen bonding.

For instance, the C=O stretching frequency, typically around 1680 cm⁻¹ for an aryl ketone, could be lowered by 20-40 cm⁻¹ due to the formation of an intramolecular hydrogen bond with the adjacent amino group. Similarly, the N-H stretching frequencies would be broadened and shifted to lower values. In the solid state, intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another could also occur, leading to further shifts and band broadening.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com For this compound, a successful SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would likely confirm the planarity of the phenyl ring and provide the exact conformation of the acetyl and amino groups relative to the ring. A key feature that would be elucidated is the presence and geometry of the intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen. researchgate.net This would be evidenced by a short H---O distance and a nearly linear N-H---O angle. The analysis would also reveal how the molecules pack in the crystal lattice, governed by intermolecular forces such as intermolecular hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Intramolecular H-bond (N-H···O) distance | 1.8 - 2.2 Å |

| C=O Bond Length | ~1.25 Å (elongated due to H-bonding) |

| C-N Bond Length | ~1.37 Å |

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for a molecule like this compound due to its potential for different hydrogen bonding arrangements and packing motifs. Different polymorphs would exhibit distinct physical properties, including melting point, solubility, and spectroscopic signatures. Identifying and characterizing these polymorphs would be crucial for understanding the solid-state behavior of the compound.

Furthermore, the presence of hydrogen bond donor and acceptor sites makes this molecule a candidate for co-crystallization studies. nih.govresearchgate.net Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, primarily hydrogen bonds. By selecting appropriate co-formers (e.g., dicarboxylic acids or other molecules with complementary functional groups), it may be possible to form novel crystalline phases with modified physicochemical properties. researchgate.net Such studies are significant in the fields of materials science and pharmaceuticals for tuning properties like solubility and stability. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-4-methylpyridine |

| 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene |

| 1-(2-hydroxy-5-methylphenyl)ethanone oxime |

| N-(2-hydroxy-4-methylphenyl)acetamide |

| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone |

Conformational Analysis in the Solid State

The three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction studies. These investigations reveal specific conformational preferences and intermolecular interactions that define the crystal packing. The compound, with the chemical formula C₈H₈BrNO, crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.net.

Detailed analysis of the crystal structure indicates that the conformation is significantly influenced by intramolecular hydrogen bonding. A notable hydrogen bond exists between the amino group and the carbonyl oxygen atom researchgate.net. This interaction contributes to a near-planar arrangement of the molecule. The acetyl group is observed to be almost coplanar with the phenyl ring.

The crystal structure is further stabilized by intermolecular hydrogen bonds. Specifically, a hydrogen bond forms between one of the amine protons and the ketone oxygen of an adjacent molecule, creating chains of molecules within the crystal lattice researchgate.net.

The crystallographic data provides precise measurements of the unit cell and other structural parameters, which are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound researchgate.net

| Parameter | Value |

| Empirical formula | C₈H₈BrNO |

| Formula weight | 214.06 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 21.9206 (6) |

| b (Å) | 7.4277 (3) |

| c (Å) | 5.0596 (2) |

| Volume (ų) | 824.23 (5) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.742 |

| Absorption coefficient (mm⁻¹) | 4.97 |

| Temperature (K) | 291 |

The bond lengths and angles within the molecule fall within expected ranges and are consistent with the hybridizations of the respective atoms. The solid-state conformation observed through X-ray crystallography is in agreement with conformations previously determined by NMR studies in solution researchgate.net. This suggests that the intramolecular forces influencing the molecule's shape are strong enough to persist across different physical states.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energetic properties of molecules. For a compound like 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, such calculations would provide invaluable data.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve analyzing the rotational barriers of the amino and acetyl groups to identify the most stable conformer. Studies on similar molecules often reveal that intramolecular hydrogen bonding can significantly influence the preferred conformation.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. ripublication.com

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amino group. nih.gov

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

Note: The values in this table are hypothetical and based on typical ranges observed for similar aromatic compounds. Actual values would require specific DFT calculations.

Vibrational Frequency Calculations and Spectral Simulation (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are invaluable for assigning experimental spectral bands to specific molecular motions. For this compound, theoretical spectra would help identify the characteristic stretching and bending modes of the N-H, C=O, C-Br, and C-N bonds. researchgate.net

NMR Chemical Shift Predictions (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk A theoretical NMR spectrum for this compound would predict the ¹H and ¹³C chemical shifts, aiding in the interpretation and assignment of experimental NMR data. researchgate.net This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization and Activation Barriers

For any reaction involving this compound, computational modeling could be used to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction kinetics and mechanism. For instance, in a potential cyclization reaction, theoretical calculations could determine the energetic feasibility of different pathways and predict the most likely product.

Intermolecular Interactions and Self-Assembly Studies

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which dictate its crystal packing and potential for self-assembly.

The presence of both a primary amino group (-NH₂) and a carbonyl group (C=O) in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as hydrogen bond acceptors.

A crystallographic study of the closely related compound, 2'-Amino-5'-bromoacetophenone, reveals the presence of a significant intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen. This interaction results in a nearly planar conformation of the molecule. In addition to the intramolecular hydrogen bond, the remaining amine proton is involved in an intermolecular hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of chains in the crystal lattice.

It is highly probable that this compound exhibits similar hydrogen bonding patterns. The intramolecular N-H···O hydrogen bond would contribute to a planar conformation, and intermolecular N-H···O hydrogen bonds would facilitate the assembly of molecules into chains or more complex networks. The presence of the methyl group at the 4-position is unlikely to significantly alter these primary hydrogen bonding interactions.

Table 2: Typical Hydrogen Bond Geometries in Aminoacetophenone Derivatives

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H | O=C | ~0.86 | ~2.05 | ~2.68 | ~129 | |

| N-H | O=C (intermolecular) | ~0.86 | ~2.29 | ~3.18 | ~170 |

Pi-Stacking and Other Non-Covalent Interactions

The aromatic ring of this compound is electron-rich due to the presence of the amino and methyl groups, which are electron-donating. This electron-rich nature makes it susceptible to π-stacking interactions. These interactions, where aromatic rings are arranged in a face-to-face or face-to-edge manner, play a crucial role in the stabilization of crystal structures.

Studies on halogenated acetophenones have shown that halogen atoms can influence the preference for certain docking sites in intermolecular interactions, including those involving π-stacking. The bromine atom in this compound can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can further direct the self-assembly process.

In the crystal structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, π-π stacking interactions between the benzene (B151609) rings are observed, with a centroid-to-centroid distance of 3.588 Å, contributing to the stabilization of the crystal structure. It is plausible that similar π-stacking interactions are present in the crystal structure of this compound, working in concert with hydrogen bonding to create a stable three-dimensional architecture.

Molecular Dynamics Simulations (Focus on conformational dynamics, not biological systems)

An MD simulation of this compound would involve defining a force field that accurately describes the intramolecular and intermolecular interactions. The simulation would then solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

Key aspects of the conformational dynamics of this compound that could be investigated using MD simulations include:

Rotation around the C(aryl)-C(acyl) bond: This would reveal the conformational preferences of the acetyl group relative to the aromatic ring and the influence of the intramolecular hydrogen bond on this rotation.

Torsional dynamics of the methyl group: The rotation of the methyl group on the aromatic ring and the acetyl methyl group can be characterized.

Vibrational motions: The simulations can provide insight into the vibrational modes of the molecule.

By analyzing the simulation trajectory, one can identify the most stable conformations, the energy barriers between them, and the timescales of conformational transitions. This information is valuable for understanding the relationship between the structure and properties of the molecule. Although often applied to large biological systems, MD simulations are equally valuable for elucidating the dynamic behavior of small organic molecules in various environments.

Applications As a Synthetic Building Block in Research

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 1-(2-Amino-5-bromo-4-methylphenyl)ethanone serves as a valuable starting material for the creation of a variety of heterocyclic compounds. The presence of the ketone and the ortho-amino group on the benzene (B151609) ring allows for a range of cyclization reactions to form fused heterocyclic systems. These systems are often the core of medicinally important compounds. organic-chemistry.orgnih.gov

One of the most common applications of 2-aminoaryl ketones is in the synthesis of quinazolines. openmedicinalchemistryjournal.comnih.gov The reaction typically involves the condensation of the 2-aminoaryl ketone with an aldehyde or another carbonyl-containing compound, often in the presence of a catalyst. The amino group and the ketone carbonyl of this compound can react with various reagents to form the characteristic fused pyrimidine (B1678525) ring of the quinazoline (B50416) system.

Similarly, this compound is a logical precursor for the synthesis of benzodiazepines, another class of privileged structures in medicinal chemistry. nih.govnih.gov The condensation reaction between a 2-aminoaryl ketone and an amino acid or its derivative can lead to the formation of a 1,4-benzodiazepine-2,5-dione framework. rsc.org The specific substituents (bromo and methyl) on the phenyl ring of the starting material would be incorporated into the final benzodiazepine (B76468) structure, allowing for the creation of a library of specifically functionalized compounds.

The table below summarizes the key functional groups of the precursor and the resulting heterocyclic systems.

| Precursor Compound | Key Functional Groups | Target Heterocyclic System |

| This compound | Ortho-Aminoaryl Ketone | Quinazolines |

| This compound | Ortho-Aminoaryl Ketone | Benzodiazepines |

Scaffold for Complex Molecule Construction

Building upon its role as a precursor, this compound acts as a fundamental scaffold upon which larger, more intricate molecules can be assembled. The substituted benzene ring provides a rigid framework that can be further elaborated through various chemical transformations. This approach is central to Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for biological screening. mdpi.com

The synthesis of quinazolines and benzodiazepines from this starting material exemplifies its use as a scaffold. The core structure of this compound is retained within the final, more complex product, with the substituents influencing the properties of the resulting molecule. For example, in the synthesis of a quinazoline, the benzene ring and the adjacent carbonyl carbon from the ethanone (B97240) moiety become integral parts of the final bicyclic structure.

The reactivity of the bromine atom on the aromatic ring through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) offers another avenue for constructing complex molecules. This allows for the introduction of various aryl, alkyl, or amino groups at this position, significantly expanding the molecular diversity achievable from this single scaffold. The ketone and amino groups also offer handles for a wide array of other chemical modifications, further underscoring its utility in building complex molecular frameworks. researchgate.net

Research Tools in Material Science Chemistry

In material science, this compound is a valuable research tool, primarily as a precursor for the synthesis of specialized organic materials like dyes.

The primary amino group on the aromatic ring can be readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate that can be used in coupling reactions with electron-rich aromatic compounds (like phenols or anilines) to form azo compounds. ajrconline.org Azo compounds are characterized by the -N=N- linkage and are widely known for their color, forming a major class of dyes. The specific substituents on the this compound scaffold would influence the electronic properties and, consequently, the color of the resulting azo dye.

While this compound is a monoamine, its derivatives could potentially be used to create monomers for high-performance polymers like polyamides and polyimides. azom.comresearchgate.netebrary.netmdpi.com For instance, the amino group could be reacted to introduce a second functional group suitable for polymerization, or the entire molecule could be modified to create a diamine. Polyamides are typically synthesized through the polycondensation of a diamine with a diacid, while polyimides are formed from a diamine and a dianhydride. ebrary.netmdpi.com The aromatic and substituted nature of this building block could impart desirable thermal and mechanical properties to the resulting polymers.

The table below outlines the potential applications in material science.

| Application Area | Relevant Functional Group | Resulting Product Class (Example) |

| Dye Synthesis | Primary Aromatic Amine | Azo Dyes |

| Polymer Research | Primary Aromatic Amine | Precursor for Polyamide/Polyimide Monomers |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Derivatization

The derivatization of 1-(2-Amino-5-bromo-4-methylphenyl)ethanone, a substituted acetophenone, is a key area for future research, with a focus on developing novel catalytic systems to functionalize its structure. Current research on acetophenones often involves transition metal catalysis for C-H functionalization, offering a pathway to a variety of derivatives. nih.govresearchgate.net Future efforts will likely concentrate on creating more efficient, selective, and sustainable catalysts.

Palladium- and copper-based catalysts have been instrumental in the N-arylation of aryl halides and the functionalization of C-H bonds. pnas.orgacs.org For this compound, this could translate to the development of catalysts for cross-coupling reactions at the bromine-substituted position or directed C-H activation at the aromatic ring or the methyl group of the acetyl moiety. The use of low-cost transition metals like nickel is also a promising and more sustainable alternative to precious metals like palladium for Heck-type reactions. acs.org

Furthermore, metal-free catalytic systems are gaining traction. For instance, iodine/DMSO systems have been shown to be effective for the α-functionalization of acetophenones, providing a greener alternative to metal-catalyzed processes. bohrium.com Research into photocatalysis, particularly with organometallic complexes, could also unlock new reaction pathways for derivatization under mild conditions. bohrium.com The development of catalysts that can tolerate a wide range of functional groups will be crucial for the synthesis of complex molecules derived from this starting material. nih.gov

Table 1: Comparison of Potential Catalytic Systems for Derivatization

| Catalytic System | Potential Advantages | Potential Applications for this compound |

| Palladium-based | High efficiency and selectivity for cross-coupling. | Suzuki, Buchwald-Hartwig, and Heck reactions at the C-Br bond. |

| Copper-based | Lower cost than palladium, effective for C-N bond formation. pnas.org | Amination reactions, coupling with various nucleophiles. pnas.orgnih.gov |

| Nickel-based | Economical and sustainable alternative to precious metals. acs.org | Heck-type arylations and cyclization reactions. acs.org |

| Metal-free (e.g., I2/DMSO) | Green and mild reaction conditions. bohrium.com | α-Functionalization of the acetyl group. |

| Photocatalysis | Mild reaction conditions, unique reactivity. | C-H functionalization and other light-induced transformations. |

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry presents a significant opportunity for the scalable, safe, and efficient synthesis of this compound and its derivatives. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly when dealing with hazardous reagents or exothermic reactions. nih.govacs.org

For the synthesis of pharmaceutical intermediates like substituted acetophenones, flow chemistry enables the seamless integration of multiple reaction steps, minimizing the need for isolation and purification of intermediates. nih.gov This "telescoped" approach can significantly reduce manufacturing time and cost. The use of microreactors and other continuous flow setups can facilitate reactions that are difficult to control in large batch reactors, potentially leading to higher yields and purities. nih.govacs.org

The application of flow chemistry is particularly relevant for reactions common in the pharmaceutical and agrochemical industries, such as nucleophilic aromatic substitutions (SNAr), which could be employed for derivatizing the bromo-substituted ring of the target compound. nih.govnih.gov Furthermore, automation and in-line analytical tools can be integrated into flow systems for real-time monitoring and optimization, leading to more robust and reproducible manufacturing processes. researchgate.netbohrium.com

Table 2: Advantages of Continuous Flow Chemistry for Synthesis

| Feature | Benefit |

| Enhanced Heat & Mass Transfer | Improved reaction control, higher yields, and selectivity. acs.org |

| Precise Parameter Control | Accurate management of temperature, pressure, and reaction time. researchgate.net |

| Increased Safety | Smaller reaction volumes reduce risks with hazardous reagents. pnas.orgacs.org |

| Scalability | Easier and faster scale-up from laboratory to production. researchgate.net |

| Process Integration | Ability to couple multiple synthetic steps without intermediate isolation. nih.gov |

| Automation & In-line Analysis | Real-time monitoring and optimization for improved consistency. bohrium.com |

Bio-inspired Synthesis and Biocatalytic Transformations

Bio-inspired synthesis and biocatalysis offer green and highly selective alternatives for the synthesis and derivatization of this compound. Nature utilizes a diverse array of enzymes to perform complex chemical transformations with high regio- and stereoselectivity under mild conditions. nih.govbohrium.com

For instance, halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, could be explored for the selective bromination of a precursor aromatic ketone. nih.govbohrium.com These enzymes use environmentally benign halide sources and oxidants. acs.org Similarly, biocatalytic amination using transaminases could be a viable route for introducing the amino group onto a ketone precursor, offering a more sustainable alternative to traditional chemical methods. nih.govfrontiersin.org

Biomimetic synthesis, which mimics natural synthetic pathways, can also inspire novel strategies for constructing the core structure of the target molecule or its derivatives. acs.orgmit.edurjptonline.org This approach often involves cascade reactions that can build molecular complexity in a single step. While direct enzymatic synthesis of this specific compound may not be established, the principles of biocatalysis and biomimetic chemistry provide a fertile ground for future research into more sustainable and efficient synthetic routes.

Advanced Analytical Techniques for Reaction Monitoring and Characterization

Advanced analytical techniques are crucial for monitoring the synthesis and derivatization of this compound in real-time, leading to improved process understanding and control. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. acs.orgacs.orgbohrium.com

These process analytical technologies (PAT) are particularly valuable when integrated into continuous flow systems, providing immediate feedback for process optimization. nih.gov For instance, NMR can be used to distinguish between different regioisomers that may form during a reaction, while UV/Vis spectroscopy can be effective for monitoring the formation of colored products. nih.gov

For the final product characterization and purity assessment, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable tools. nih.gov The structural elucidation of novel derivatives of this compound would rely heavily on techniques like high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy. rjptonline.org Spectroscopic data for the parent compound and its analogs serve as a reference for confirming the identity and purity of newly synthesized molecules. nih.govnih.govmit.edu

Table 3: Application of Advanced Analytical Techniques

| Technique | Application |

| In-situ FTIR/Raman | Real-time monitoring of functional group transformations. pnas.orgacs.org |

| In-situ NMR | Real-time monitoring of structural changes and isomer formation. researchgate.net |

| UV/Vis Spectroscopy | Monitoring reactions involving chromophoric species. nih.gov |

| HPLC/GC | Purity assessment and quantification of final products. nih.gov |

| HRMS & Multi-dimensional NMR | Structural elucidation and characterization of novel derivatives. rjptonline.org |

Predictive Modeling for Reactivity and Synthetic Feasibility

Predictive modeling, leveraging computational chemistry and machine learning, is an emerging field that can significantly accelerate the discovery and development of synthetic routes for this compound and its derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity and other properties of substituted anilines and acetophenones based on their molecular descriptors. nih.govnih.govresearchgate.net

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the major product and potential side products. acs.orgmit.edurjptonline.org For electrophilic aromatic substitutions, machine learning models have shown high accuracy in predicting the reactive site. researchgate.netacs.org Such models could be applied to predict the regioselectivity of derivatization reactions on the aromatic ring of the target compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, calculate transition state energies, and predict the feasibility of proposed synthetic pathways. nih.govfrontiersin.orgrsc.org This computational approach can help in designing more efficient catalysts and reaction conditions before extensive experimental work is undertaken, thereby saving time and resources. nih.gov

Table 4: Predictive Modeling Approaches

| Modeling Approach | Application |

| QSAR | Predicting physicochemical properties and reactivity of derivatives. nih.govnih.gov |

| Machine Learning | Predicting reaction outcomes, regioselectivity, and synthetic feasibility. acs.orgacs.orgmit.edu |

| Quantum Chemistry (DFT) | Elucidating reaction mechanisms and predicting reaction barriers. nih.govfrontiersin.orgrsc.org |

| Pharmacokinetic Modeling | Predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties of new derivatives. mdpi.com |

Concluding Remarks on the Academic Significance of 1 2 Amino 5 Bromo 4 Methylphenyl Ethanone

Summary of Key Synthetic and Mechanistic Insights

1-(2-Amino-5-bromo-4-methylphenyl)ethanone, while not a widely studied compound, presents interesting synthetic challenges and opportunities. Its synthesis can be approached through classical electrophilic aromatic substitution reactions, with careful consideration of directing group effects and the need for protecting groups. The molecule's reactivity is characterized by the distinct chemistries of its amino and ketone functionalities, which can be manipulated to achieve a variety of chemical transformations. Of particular importance is its potential as a precursor for the construction of heterocyclic scaffolds through intramolecular cyclization reactions, a cornerstone of medicinal chemistry.

Outlook for Future Explorations in Organic Synthesis and Chemical Methodology

The true value of this compound lies in its potential as a versatile building block for the synthesis of novel organic molecules. Future research could focus on:

Development of efficient and regioselective synthetic routes: Optimizing the synthesis of this compound would make it more accessible for broader use.

Exploration of its use in the synthesis of novel heterocycles: The development of new cyclization methodologies starting from this precursor could lead to the discovery of new bioactive compounds. The bromo- and methyl-substituents provide additional points for diversification.

Application in materials science: The aromatic and functionalized nature of the molecule could make it a candidate for the synthesis of new organic materials with interesting photophysical or electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Amino-5-bromo-4-methylphenyl)ethanone in academic research?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized acetophenone derivative. For example, starting with 1-(2-amino-4-methylphenyl)ethanone, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, multi-step protocols may include protecting the amino group (e.g., acetylation) prior to bromination to avoid side reactions. Similar approaches are documented for halogenated ethanones, where regioselectivity is ensured by directing groups (e.g., amino or methyl substituents) . Post-synthesis, deprotection and purification via column chromatography or recrystallization are critical .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : The amino group (NH2) appears as a broad singlet (~δ 5.5–6.5 ppm), while the methyl group on the phenyl ring resonates near δ 2.3 ppm. The ketone carbonyl is typically observed at δ 190–210 ppm in 13C NMR.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) often shows a molecular ion peak [M]+ at m/z corresponding to the molecular weight (e.g., ~243 for C9H10BrNO). Fragmentation patterns include loss of Br (~80 amu) or the acetyl group (~43 amu).

- Infrared (IR) : Stretching vibrations for NH2 (~3300–3500 cm⁻¹) and C=O (~1680–1720 cm⁻¹) are key identifiers.

These methods align with protocols used for structurally related compounds, such as 1-(2-aminophenyl)ethanone derivatives .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate brominated byproducts.

- Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate polarity.

- TLC Monitoring : Employ UV-active plates with Rf values calibrated against known standards.

Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, as demonstrated for brominated acetophenones .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Temperature : Bromination at 0–5°C minimizes over-halogenation.

- Catalyst Selection : Lewis acids like FeCl3 enhance regioselectivity for para-bromination relative to the amino group.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require strict anhydrous conditions.

- In Situ Monitoring : Use FT-IR or GC-MS to track reaction progress and adjust stoichiometry dynamically.

These optimizations are informed by studies on analogous bromo-ethanones, where side reactions (e.g., di-bromination) are mitigated through controlled conditions .

Q. How can researchers resolve contradictions in crystallographic data for halogenated ethanone derivatives?

- Methodological Answer :

- Software Tools : Refinement via SHELXL (for small molecules) or PHENIX (for macromolecular interactions) resolves discrepancies in bond lengths/angles. For example, SHELXL’s robust algorithms handle twinned data or high thermal motion in halogen atoms .

- Validation Metrics : Cross-check against Cambridge Structural Database (CSD) entries for similar compounds (e.g., 2-bromo-1-(triazolyl)ethanone ).

- Complementary Data : Pair crystallography with NMR/IR to validate substituent positions, especially when heavy atoms (e.g., Br) cause electron density ambiguities .

Q. How do substituents (e.g., Br, NH2, CH3) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Reactivity is enhanced by electron-withdrawing groups (e.g., ketone) .

- Amino Group : Participates in Buchwald-Hartwig aminations but may require protection (e.g., Boc) to prevent undesired coordination.

- Methyl Group : Steric hindrance at the 4-position can slow reactions at the 5-bromo site. Computational modeling (DFT) predicts activation barriers for such scenarios .

Q. What methodologies address conflicting spectroscopic and computational data for this compound’s tautomeric forms?

- Methodological Answer :

- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol) by observing signal splitting at low temperatures.

- DFT Calculations : Compare computed 13C NMR chemical shifts (e.g., using Gaussian) with experimental data to validate dominant tautomers.

- X-ray Diffraction : Resolves ambiguities by providing definitive bond-length evidence (e.g., C=O vs. C-OH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.